molecular formula C8H6F6O4 B1141624 Bis(2,2,2-trifluoroethyl)maleate CAS No. 116401-64-0

Bis(2,2,2-trifluoroethyl)maleate

Cat. No.: B1141624
CAS No.: 116401-64-0
M. Wt: 280.12 g/mol
InChI Key: KZTDZFZLDVZRCF-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2,2,2-trifluoroethyl)maleate: is an organic compound with the molecular formula C8H6F6O4 and a molecular weight of 280.12 g/mol . It is a derivative of maleic acid, where the hydrogen atoms of the hydroxyl groups are replaced by 2,2,2-trifluoroethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Bis(2,2,2-trifluoroethyl)maleate is a chemical compound used primarily for research purposes

Mode of Action

It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules to exert its effects.

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein-related pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid inhalation . It’s also recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2,2,2-trifluoroethyl)maleate can be synthesized through the esterification of maleic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures (around 80°C) for an extended period (approximately 16 hours) .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Bis(2,2,2-trifluoroethyl)maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2,2,2-trifluoroethyl)maleate is used as a building block in organic synthesis. Its unique trifluoroethyl groups make it valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a reagent in the modification of biomolecules. Its ability to introduce trifluoroethyl groups into proteins and nucleic acids is valuable in studying protein-ligand interactions and enzyme mechanisms .

Medicine: The compound’s fluorinated nature makes it a potential candidate for drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a promising scaffold for designing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and chemical resistance of the resulting materials .

Comparison with Similar Compounds

Comparison: Bis(2,2,2-trifluoroethyl)maleate is unique due to its specific esterification of maleic acid with 2,2,2-trifluoroethanol. Compared to similar compounds, it offers distinct reactivity and stability profiles, making it suitable for specialized applications in organic synthesis and material science .

Properties

CAS No.

116401-64-0

Molecular Formula

C8H6F6O4

Molecular Weight

280.12 g/mol

IUPAC Name

bis(2,2,2-trifluoroethyl) (E)-but-2-enedioate

InChI

InChI=1S/C8H6F6O4/c9-7(10,11)3-17-5(15)1-2-6(16)18-4-8(12,13)14/h1-2H,3-4H2/b2-1+

InChI Key

KZTDZFZLDVZRCF-OWOJBTEDSA-N

Isomeric SMILES

C(C(F)(F)F)OC(=O)/C=C/C(=O)OCC(F)(F)F

SMILES

C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F

Canonical SMILES

C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F

Origin of Product

United States

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